REACTION_CXSMILES
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[S:1]1[CH2:6][CH:5]=[C:4]([C:7]2[C:12]([F:13])=[CH:11][C:10]([N:14]3C(C)=CC=C3C)=[CH:9][C:8]=2[F:21])[CH2:3][CH2:2]1.Cl.NO.C(N(CC)CC)C>C(O)C.C1COCC1>[S:1]1[CH2:2][CH:3]=[C:4]([C:7]2[C:8]([F:21])=[CH:9][C:10]([NH2:14])=[CH:11][C:12]=2[F:13])[CH2:5][CH2:6]1 |f:1.2,4.5|
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Name
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1-[4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenyl]-2,5-dimethyl-1H-pyrrole
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Quantity
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0.828 g
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Type
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reactant
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Smiles
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S1CCC(=CC1)C1=C(C=C(C=C1F)N1C(=CC=C1C)C)F
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Name
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|
Quantity
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3.77 g
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Type
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reactant
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Smiles
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Cl.NO
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Name
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|
Quantity
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3.8 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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ethanol THF
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Quantity
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55 mL
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Type
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solvent
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Smiles
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C(C)O.C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 days
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Duration
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2 d
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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diluted with CH2Cl2 (60 mL)
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Type
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WASH
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Details
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washed with water (3×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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Purification by chromatography on a Biotage Flash 40M 90 g silica gel cartridge
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Type
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WASH
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Details
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eluting with 10–20% EtOAC/Hexanes
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Name
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|
Type
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product
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Smiles
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S1CCC(=CC1)C1=C(C=C(C=C1F)N)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |